7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Description
7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a fluorinated and methoxy-substituted benzo[b]thiophene derivative. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a benzo[b]thiophene core with a carboxylic acid methyl ester at position 2, a fluorine atom at position 7, and a methoxy group at position 6. Its molecular formula is inferred as C₁₀H₇FO₃S, though discrepancies exist in reported data (discussed below) .
Properties
IUPAC Name |
methyl 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3S/c1-14-7-4-3-6-5-8(11(13)15-2)16-10(6)9(7)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMRWIHFVFJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and conditions.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares structural analogs based on substituents, molecular formulas, weights, and purity:
Notes:
- *Discrepancy: The molecular formula for the target compound is inconsistently reported. The formula C₁₀H₇FO₃S is inferred from analogous compounds in .
- The 7-chloro-6-fluoro analog (C₁₀H₆ClFO₂S) has a higher molecular weight due to chlorine substitution but lacks a methoxy group .
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (7-F) and chlorine (7-Cl) are electron-withdrawing, enhancing electrophilic substitution resistance. Methoxy (6-OCH₃) is electron-donating, increasing reactivity at adjacent positions . The cyano group (6-CN) in the 4-bromo-6-cyano analog enhances polarity, improving solubility in polar solvents like DMSO .
Key Research Findings and Discrepancies
- Molecular Formula Conflicts : and report varying formulas for similar compounds, possibly due to positional isomerism or reporting errors. For example, the 7-chloro-6-fluoro analog (C₁₀H₆ClFO₂S) has one fewer oxygen atom than the target compound, suggesting inconsistent substitution patterns .
- Purity Variability : The target compound is listed at 97% purity (), while analogs range from 95% to unspecified levels, impacting reproducibility in synthetic workflows .
Biological Activity
7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS No. 84928706) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H9FO3S
- Molecular Weight : 240.25 g/mol
- Structure : The compound features a benzo[b]thiophene core substituted with a fluorine atom and a methoxy group, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer activity. For example, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines. The activity is often measured using the half-maximal inhibitory concentration (IC50) value, which indicates the potency of the compound.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester | A431 (human epidermoid carcinoma) | < 1.0 | Effective against resistant strains |
| Other benzo[b]thiophene derivatives | HT29 (colon cancer) | 0.3 - 0.5 | Strong growth inhibition observed |
The biological activity of this compound may be attributed to its interaction with specific cellular targets, including:
- Inhibition of Bcl-2 protein : This protein is involved in regulating apoptosis; compounds that inhibit Bcl-2 can promote cancer cell death.
- Induction of oxidative stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
Anti-inflammatory Effects
In addition to anticancer properties, there is emerging evidence suggesting that 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester may possess anti-inflammatory activities. Research has indicated that compounds in this class can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
Structure-Activity Relationship (SAR)
The biological activity of benzo[b]thiophene derivatives is highly dependent on their chemical structure. Modifications at specific positions on the thiophene ring can enhance or diminish their potency. For instance:
- Methoxy Group Positioning : Compounds with methoxy groups at the C6 position generally exhibit higher activity compared to those with substitutions at other positions.
Case Studies
- Study on Anticancer Activity : A study published in MDPI evaluated various benzo[b]thiophene derivatives, including the methyl ester variant, demonstrating significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from <0.01 µM to >10 µM depending on structural modifications .
- In Vivo Studies : Preliminary animal studies have indicated that these compounds may reduce tumor sizes significantly when administered at therapeutic doses, suggesting potential for development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
